molecular formula C13H16N2O2 B1244613 2-(3-Methylcinnamylhydrazono)propionate CAS No. 88333-74-8

2-(3-Methylcinnamylhydrazono)propionate

Cat. No.: B1244613
CAS No.: 88333-74-8
M. Wt: 232.28 g/mol
InChI Key: GBICOXAPNWYSMS-PDCIDALTSA-N
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Description

2-(3-Methylcinnamylhydrazono)propionate (MCHP) is a hydrazone derivative of propionic acid, characterized by a 3-methylcinnamyl substituent. It has been investigated extensively as a hypoglycemic agent, particularly for its role in inhibiting hepatic gluconeogenesis—a key pathway in glucose metabolism . Clinical trials in 1989 demonstrated its efficacy in lowering blood sugar levels in humans, with studies reporting significant reductions in gluconeogenic activity . The compound’s synthesis involves dissolving it in Krebs-Ringer bicarbonate solution (pH 7.4) under ultrasonic treatment to ensure solubility for experimental use .

Properties

CAS No.

88333-74-8

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

(2E)-2-[[(Z)-3-phenylbut-2-enyl]hydrazinylidene]propanoic acid

InChI

InChI=1S/C13H16N2O2/c1-10(12-6-4-3-5-7-12)8-9-14-15-11(2)13(16)17/h3-8,14H,9H2,1-2H3,(H,16,17)/b10-8-,15-11+

InChI Key

GBICOXAPNWYSMS-PDCIDALTSA-N

SMILES

CC(=CCNN=C(C)C(=O)O)C1=CC=CC=C1

Isomeric SMILES

C/C(=C/CN/N=C(\C)/C(=O)O)/C1=CC=CC=C1

Canonical SMILES

CC(=CCNN=C(C)C(=O)O)C1=CC=CC=C1

Synonyms

2-(3-methylcinnamylhydrazono)propionate
BM 42,304
BM 42304
BM-42.304
BM-42304
MCHP

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs in the Hydrazono-Propionate Class

MCHP belongs to a broader class of hydrazono-propionic acid derivatives, which share a common backbone but differ in substituent groups. Key analogs include:

2-(Phenylethylhydrazono)-propionate: Features a phenylethyl group.

2-(2-Cyclohexylethylhydrazono)-propionate: Substituted with a cyclohexylethyl group.

These compounds were studied in the 1970s–1980s for their effects on redox systems, acid-base balance, and monoamine oxidase (MAO) activity .

Table 1: Structural and Functional Comparison
Compound Substituent Key Functional Properties Clinical Relevance
2-(3-Methylcinnamylhydrazono)-propionate 3-Methylcinnamyl Potent gluconeogenesis inhibitor; tested in human clinical trials (1989) Advanced to clinical phase
2-(Phenylethylhydrazono)-propionate Phenylethyl Inhibits hepatic gluconeogenesis; modulates MAO activity in vitro Preclinical studies only
2-(2-Cyclohexylethylhydrazono)-propionate Cyclohexylethyl Impacts redox systems and acid-base status; limited hypoglycemic data Experimental models

Mechanistic Insights

  • Gluconeogenesis Inhibition : All three compounds inhibit hepatic gluconeogenesis, but MCHP showed superior clinical efficacy. Its 3-methylcinnamyl group may enhance binding to liver enzymes or improve metabolic stability compared to phenyl or cyclohexyl groups .

Clinical and Preclinical Findings

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